molecular formula C12H12N2O B7900381 1H,2H,3H,4H,5H,6H-Benzo[c]2,7-naphthyridin-5-one

1H,2H,3H,4H,5H,6H-Benzo[c]2,7-naphthyridin-5-one

Cat. No.: B7900381
M. Wt: 200.24 g/mol
InChI Key: MVNIKEWMEAAXDG-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H,6H-Benzo[c]2,7-naphthyridin-5-one is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system that includes a benzene ring and a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,2H,3H,4H,5H,6H-Benzo[c]2,7-naphthyridin-5-one can be achieved through several methods. One common approach involves the cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids. This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent .

Another method involves the reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines with amine hydrochlorides. This reaction also requires specific conditions, including the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1H,2H,3H,4H,5H,6H-Benzo[c]2,7-naphthyridin-5-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at positions where reactive groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require the presence of a catalyst and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1H,2H,3H,4H,5H,6H-Benzo[c]2,7-naphthyridin-5-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,5H,6H-Benzo[c]2,7-naphthyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrobenzo[b]-1,6-naphthyridines: These compounds share a similar fused ring system but differ in the position of nitrogen atoms.

    2,7-Naphthyridin-1(7H)-ones: These compounds have a similar naphthyridine ring but differ in the substituents and overall structure.

Uniqueness

1H,2H,3H,4H,5H,6H-Benzo[c]2,7-naphthyridin-5-one is unique due to its specific ring fusion and the position of nitrogen atoms. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1H,2H,3H,4H,5H,6H-Benzo[c]2,7-naphthyridin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of benzo[c][2,7]naphthyridine derivatives, which have been studied for their potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Chemical Structure and Synthesis

The chemical structure of benzo[c]2,7-naphthyridin-5-one is characterized by a fused ring system that contributes to its biological properties. Various synthetic methods have been developed for the preparation of this compound and its derivatives. A notable method involves ruthenium-catalyzed cycloaddition reactions that yield high regioselectivity and good yields for benzo[c][2,7]naphthyridinones .

Anticancer Properties

Benzo[c][2,7]naphthyridinones have demonstrated promising anticancer activities. For instance, studies have shown that these compounds can act as inhibitors of Rho-associated protein kinase (ROCK) and adaptator-associated protein kinase 1 (AAK1), both of which are implicated in cancer cell proliferation and survival . The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Neuroprotective Effects

Recent research highlights the potential of benzo[c][2,7]naphthyridin-5-one derivatives as neuroprotective agents. One specific derivative, BNC-1 (methyl 2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylate), has shown significant attenuation of amyloid burden in models of Alzheimer's disease. This suggests that such compounds may be beneficial in the treatment or prevention of neurodegenerative disorders .

Antimicrobial Activity

Several studies have also explored the antimicrobial properties of benzo[c][2,7]naphthyridinones. These compounds have been found to exhibit activity against various bacterial strains and could serve as lead compounds for the development of new antibiotics .

Study 1: ROCK Inhibition

In a study evaluating the biological activity of synthesized benzo[c][2,7]naphthyridinone derivatives, researchers found that certain compounds exhibited IC50 values in the low micromolar range against ROCK. This indicates a strong potential for these derivatives in cancer therapy .

Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of BNC-1 in transgenic mouse models of Alzheimer's disease. Results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups .

Research Findings Summary

Activity Compound Effect IC50/Other Metrics
ROCK InhibitionVariousReduced tumor growthLow micromolar range
NeuroprotectionBNC-1Attenuation of amyloid burdenSignificant improvement
Antimicrobial ActivityVariousActivity against bacterial strainsVaries by strain

Properties

IUPAC Name

2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-10-7-13-6-5-8(10)9-3-1-2-4-11(9)14-12/h1-4,13H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNIKEWMEAAXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 7.7 g (0.025 m) of 3-benzoyl-1,2,3,4-tetrahydrobenzo[c][2,7]naphthyridin-5(6H)-one in 30 ml of water, 10 ml of H2SO4, and 200 ml of 2-propanol was refluxed for 20 hr. After cooling, the solid was filtered and recrystallized from water, mp 292°-295° C. By analysis, this material contains 0.7 mole of H2SO4 per mole of base and was used as is for alkylation.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mol
Type
solvent
Reaction Step Two

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